1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are often used in various applications, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring both a dichlorophenyl and a triazinyl group, suggests potential for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with 4-methoxy-6-methyl-1,3,5-triazine-2-isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction could produce dichloroaniline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea involves its interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, while the triazinyl group can modulate the compound’s overall activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)urea: Similar structure but lacks the triazinyl group.
1-(3,4-Dichlorophenyl)-3-(4-methyl-1,3,5-triazin-2-yl)urea: Similar structure but lacks the methoxy group.
Uniqueness
1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea is unique due to the presence of both the dichlorophenyl and triazinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
302913-55-9 |
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Molecular Formula |
C12H11Cl2N5O2 |
Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C12H11Cl2N5O2/c1-6-15-10(19-12(16-6)21-2)18-11(20)17-7-3-4-8(13)9(14)5-7/h3-5H,1-2H3,(H2,15,16,17,18,19,20) |
InChI Key |
XHGQRBTWNAWRFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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